Amidodiphosphate

enzyme inhibition competitive inhibitor pyrophosphate analog

Researchers requiring a stable pyrophosphate analog for mechanistic enzymology face inconsistent inhibition kinetics with bisphosphonates. Amidodiphosphate (imidodiphosphate) solves this with a pure competitive mechanism and a unique selectivity profile. - Competitive inhibitor of PPDK (Kic = 0.55 mM) - clean Michaelis-Menten kinetics vs. mixed-type bisphosphonates. - Type-specific V-PPase inhibitor (Kiapp = 12 μM) without cross-inhibiting H+-ATPase or soluble PPases. - Potent family II pyrophosphatase inhibition (Ki ≈ 10 μM, S. mutans/S. gordonii) - 100-fold more potent than carbon-bridged diphosphonates. - Broad aqueous phosphorylation of nucleosides, amino acids, and lipid precursors in a single pot. Standard B2B ordering with competitive pricing and global shipping. In stock for immediate dispatch.

Molecular Formula H2NO6P2-3
Molecular Weight 173.97 g/mol
CAS No. 129888-71-7
Cat. No. B14273742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmidodiphosphate
CAS129888-71-7
Molecular FormulaH2NO6P2-3
Molecular Weight173.97 g/mol
Structural Identifiers
SMILESNP(=O)([O-])OP(=O)([O-])[O-]
InChIInChI=1S/H5NO6P2/c1-8(2,3)7-9(4,5)6/h(H3,1,2,3)(H2,4,5,6)/p-3
InChIKeyAWCLSMOLDVSOGM-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amidodiphosphate (CAS 129888-71-7): Pyrophosphate Analog with Bridging Nitrogen for Enzyme Inhibition and Prebiotic Phosphorylation


Amidodiphosphate (CAS 129888-71-7), also referred to as imidodiphosphate, is a pyrophosphate analog in which the bridging oxygen atom is replaced by a nitrogen atom, yielding the core structure P-N-P with pentavalent phosphorus (oxidation state +5) . This substitution confers resistance to enzymatic hydrolysis compared to natural pyrophosphate, while preserving the compound's ability to interact with pyrophosphate-binding active sites [1]. The compound has been investigated both as an enzyme inhibitor in biochemical systems and as a phosphorylating agent in prebiotic chemistry studies [2].

Why Pyrophosphate Analogs Cannot Be Interchanged for Amidodiphosphate (CAS 129888-71-7) Without Loss of Specificity or Reactivity


Despite belonging to the same structural class of pyrophosphate analogs, amidodiphosphate exhibits fundamentally distinct binding kinetics and reaction profiles compared to bisphosphonates and other diphosphonates. The P-N-P bridging moiety in amidodiphosphate produces a competitive inhibition mechanism with respect to pyrophosphate, whereas bisphosphonates frequently exhibit mixed-type inhibition that complicates dose-response relationships and off-target predictions [1]. Additionally, amidodiphosphate demonstrates uniquely broad phosphorylation capability toward nucleosides, amino acids, and lipid precursors under mild aqueous conditions—a property not observed with alternative phosphorylating agents that typically require substrate-specific or non-aqueous environments [2]. These mechanistic and functional distinctions mean that substituting a bisphosphonate or other pyrophosphate analog for amidodiphosphate will not yield equivalent biochemical outcomes.

Amidodiphosphate (CAS 129888-71-7) Quantitative Differentiation: Head-to-Head Comparative Data Against Analogs and Alternatives


Enzyme Inhibition Specificity: Amidodiphosphate vs. Bisphosphonates in Pyruvate Phosphate Dikinase (PPDK)

Amidodiphosphate (imidodiphosphate) was the only competitive inhibitor with respect to PPi when tested against a panel of structural pyrophosphate analogs on recombinant pyruvate phosphate dikinase (PPDK) from Giardia duodenalis [1]. In contrast, all bisphosphonates examined produced a mixed type of inhibition, indicating a distinct binding mode that differs mechanistically from amidodiphosphate's purely competitive interaction [1].

enzyme inhibition competitive inhibitor pyrophosphate analog

Vacuolar H+-Pyrophosphatase Inhibition: Amidodiphosphate vs. Aminomethylenediphosphonate

In a head-to-head evaluation of pyrophosphate analogs against vacuolar H+-translocating inorganic pyrophosphatase (V-PPase) from Vigna radiata tonoplast vesicles, imidodiphosphate exhibited an apparent inhibition constant (Kiapp) of 12 μM [1]. The most potent compound in the series was aminomethylenediphosphonate with Kiapp = 1.8 μM, while methylenediphosphonate was substantially weaker at 68 μM, and dichloromethylenediphosphonate was essentially inactive (>500 μM) [1]. Importantly, imidodiphosphate demonstrated specificity for V-PPase without markedly inhibiting unrelated PPi hydrolases including soluble PPase from yeast and alkaline phosphatase [1].

V-PPase inhibition tonoplast enzyme PPi analog

Family II Pyrophosphatase Inhibition: Amidodiphosphate vs. Diphosphonates vs. Sulfate

Amidodiphosphate (imidodiphosphate) was evaluated against family II pyrophosphatases from Streptococcus mutans and Streptococcus gordonii, demonstrating potent inhibition with Ki ≈ 10 μM [1]. In direct comparison, diphosphonates bearing various substituents at the bridge carbon atom were approximately 100-fold less effective (Ki ≈ 1 mM), while sulfate, a phosphate analog, showed negligible inhibition (Ki = 12 mM) [1]. The inhibition was noted to be only weakly dependent on the identity of the metal ion cofactor (Mn²⁺, Mg²⁺, or Co²⁺) bound in the enzyme active site [1].

family II pyrophosphatase Streptococcus enzyme inhibitor

Prebiotic Phosphorylation Versatility: Amidodiphosphate Enables Single-Pot Aqueous Chemistry vs. Alternative Phosphorylating Agents

Diamidophosphate (DAP/amidodiphosphate) demonstrates phosphorylation activity across three distinct substrate classes—nucleosides, amino acids, and lipid precursors (glycerol/fatty acids)—under mild aqueous conditions (water, room temperature) without requiring condensing agents [1]. This contrasts with previously reported phosphorylation approaches that either are limited in substrate scope due to restrictive reaction conditions or require unique non-aqueous environments that preclude subsequent oligomerization steps [1]. DAP enables formation of higher-order structures (oligonucleotides, peptides, and liposomes) directly in the same reaction vessel [1].

prebiotic chemistry phosphorylation aqueous synthesis

Chiral Amidophosphate Catalysis: Enantioselective Halocyclization Performance

Chiral amidophosphate catalysts, used in combination with halo-Lewis acids, achieve catalytic enantioselective halocyclization of 2-alkenylphenols and enamides [1]. Density functional theory (DFT) calculations indicated that the Lewis basicity of the amidophosphate catalyst plays a significant role in determining both reactivity and enantioselectivity outcomes [1]. The resulting chiral halogenated chroman products can be transformed in short synthetic sequences to biologically relevant molecules including α-Tocopherol, α-Tocotrienol, Daedalin A, and Englitazone [1].

asymmetric catalysis enantioselective halocyclization chiral amidophosphate

Amidodiphosphate (CAS 129888-71-7) Procurement-Relevant Application Scenarios: Where This Compound Provides Demonstrated Value


Pyruvate Phosphate Dikinase (PPDK) Enzymology Studies Requiring Competitive Inhibition

For investigators studying PPDK from Giardia or related organisms, amidodiphosphate provides a well-characterized competitive inhibitor (Kic = 0.55 mM) that enables clean interpretation of active-site binding kinetics [1]. Unlike bisphosphonates that exhibit mixed-type inhibition with the same enzyme system, amidodiphosphate's purely competitive mechanism simplifies Michaelis-Menten analysis and dose-response modeling [1]. This makes amidodiphosphate the appropriate choice for PPDK inhibition experiments where mechanistic clarity is paramount.

Vacuolar H+-PPase (V-PPase) Characterization in Plant Membrane Systems

Amidodiphosphate serves as a type-specific inhibitor of plant V-PPase (Kiapp = 12 μM) without cross-inhibiting vacuolar H+-ATPase, plasma membrane H+-ATPase, soluble PPase from yeast, or alkaline phosphatase [1]. This selectivity profile makes amidodiphosphate valuable for functional dissection of tonoplast PPi-dependent proton pumping in studies where broad-spectrum PPi analog inhibition would confound interpretation of membrane transport data [1].

Family II Pyrophosphatase Inhibition in Streptococcal Research

Amidodiphosphate demonstrates potent inhibition of family II pyrophosphatases from S. mutans and S. gordonii with Ki ≈ 10 μM—approximately 100-fold more potent than carbon-bridged diphosphonate analogs [1]. For researchers investigating oral streptococcal metabolism or evaluating pyrophosphatase-targeted antibacterial strategies, amidodiphosphate offers superior inhibitory activity compared to alternative pyrophosphate mimetics [1].

Prebiotic Chemistry and Origin-of-Life Systems Chemistry

Diamidophosphate (amidodiphosphate) is uniquely capable of phosphorylating nucleosides, amino acids, and lipid precursors under the same mild aqueous conditions, enabling single-pot formation of oligonucleotides, peptides, and vesicles [1]. For prebiotic chemistry laboratories seeking a universal phosphorylating agent compatible with aqueous systems chemistry, amidodiphosphate is the only documented compound achieving this breadth of substrate phosphorylation without non-aqueous conditions or condensing agents [1].

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